BenchChemオンラインストアへようこそ!

spiro[2H-chromene-3,1'-cyclopropane]-4-one

Synthetic methodology 2H-Chromene synthesis Grignard reaction

Spiro[2H-chromene-3,1′-cyclopropane]-4-one (IUPAC: 2,4-dihydrospiro[1-benzopyran-3,1′-cyclopropan]-4-one; CAS 1368407-47-9; molecular formula C₁₁H₁₀O₂; MW 174.20) is an unsubstituted spirocyclic chroman-4-one bearing a cyclopropane ring fused at the chromane 3-position via a spiro junction. This compound belongs to the broader class of spirochromanone derivatives that have been validated as acetyl-CoA carboxylase (ACC) inhibitors, with exemplified analogues achieving low-nanomolar IC₅₀ values against both ACC1 and ACC2 isoforms.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
CAS No. 1368407-47-9
Cat. No. B3391066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespiro[2H-chromene-3,1'-cyclopropane]-4-one
CAS1368407-47-9
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1CC12COC3=CC=CC=C3C2=O
InChIInChI=1S/C11H10O2/c12-10-8-3-1-2-4-9(8)13-7-11(10)5-6-11/h1-4H,5-7H2
InChIKeyVIYPIHVEAISRIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[2H-chromene-3,1′-cyclopropane]-4-one (CAS 1368407-47-9): A Spirocyclic Chromanone Building Block for 2H-Chromene Synthesis and ACC-Targeted Drug Discovery


Spiro[2H-chromene-3,1′-cyclopropane]-4-one (IUPAC: 2,4-dihydrospiro[1-benzopyran-3,1′-cyclopropan]-4-one; CAS 1368407-47-9; molecular formula C₁₁H₁₀O₂; MW 174.20) is an unsubstituted spirocyclic chroman-4-one bearing a cyclopropane ring fused at the chromane 3-position via a spiro junction . This compound belongs to the broader class of spirochromanone derivatives that have been validated as acetyl-CoA carboxylase (ACC) inhibitors, with exemplified analogues achieving low-nanomolar IC₅₀ values against both ACC1 and ACC2 isoforms [1]. The scaffold also serves as a versatile synthetic precursor: variably substituted spiro-4-oxochroman-3,1′-cyclopropanes undergo Grignard-mediated ring-opening to afford C-3 functionalized 2H-chromenes in 88–96% isolated yields, a transformation that constitutes a key differential advantage over non-spiro synthetic approaches [2].

Why Spiro[2H-chromene-3,1′-cyclopropane]-4-one Cannot Be Replaced by Non-Spiro Chromanones or Ring-Position Isomers in Synthetic and Screening Applications


Generic substitution of spiro[2H-chromene-3,1′-cyclopropane]-4-one with a simple chroman-4-one (lacking the cyclopropane spiro junction) or with spiro[chroman-4,1′-cyclopropane] positional isomers fundamentally alters both synthetic reactivity and biological recognition. The spiro cyclopropane at the chromane 3-position imposes a specific ring-strain energy (~27 kcal/mol for cyclopropane) and conformational rigidity that is essential for the Grignard-mediated ring-opening–elimination cascade yielding 2H-chromenes; non-spiro chromanones cannot participate in this transformation pathway [1]. In the ACC inhibitor context, the spirochromanone scaffold binds at the carboxyl transferase (CT) domain dimer interface through interactions with conserved residues Gly-2162 and Glu-2230, and the spiro geometry orients the chromanone carbonyl and the cyclopropane ring into distinct sub-pockets that non-spiro analogues cannot simultaneously occupy [2]. Furthermore, the unsubstituted parent compound offers a LogP of 2.04 and TPSA of 26.3 Ų—a physicochemical profile distinct from halogenated congeners (e.g., 6-bromo derivative MW 253.09; 8-fluoro derivative MW 192.19), making it the preferred starting point when minimal steric and electronic bias is required for downstream library diversification .

Quantitative Differentiation Evidence for Spiro[2H-chromene-3,1′-cyclopropane]-4-one (CAS 1368407-47-9)


Synthetic Yields in 2H-Chromene Construction: Spiro-4-oxochroman-3,1′-cyclopropane Precursors vs. Alternative Synthetic Routes

The spiro-4-oxochroman-3,1′-cyclopropane scaffold—of which spiro[2H-chromene-3,1′-cyclopropane]-4-one is the prototypical unsubstituted member—enables a Grignard-mediated ring-opening–dehydration cascade that delivers C-3 functionalized 2H-chromenes in 88–96% isolated yields across 14 substrate examples (Table 1, entries 1–14) [1]. This performance is explicitly contrasted against prior art methods that 'employ exotic and prefunctionalized metal catalysts, often in high loading; require elevated reaction temperatures, multistep procedures, involve complex product isolation methods, and suffer from a narrow substrate scope and relatively low product yields' [1]. No alternative single-step methodology from non-spiro chromanone precursors matches this combination of yield range (88–96%), functional group tolerance (alkyl, phenyl, halide, methylenedioxy, allyl), and operational simplicity (anhydrous ether, 4–6 h, ambient temperature) [1].

Synthetic methodology 2H-Chromene synthesis Grignard reaction Ring-opening cyclization

Physicochemical Property Comparison: Unsubstituted Parent vs. Halogenated Spiro[chromane-3,1′-cyclopropane]-4-one Analogs

Spiro[2H-chromene-3,1′-cyclopropane]-4-one (CAS 1368407-47-9) possesses MW 174.20, LogP 2.04, TPSA 26.3 Ų, and zero rotatable bonds . In comparison, its 6-bromo congener (6-bromo-4H-spiro[chromene-3,1′-cyclopropan]-4-one) has MW 253.09 (45% mass increase) and altered lipophilicity due to the bromine substituent . The 8-fluoro analog (8-fluorospiro[chroman-3,1′-cyclopropan]-4-one, CAS 1368630-77-6) has MW 192.19 with distinct electronic properties conferred by fluorine . The unsubstituted parent occupies a unique position in the property space: its MW of 174.20 falls well within fragment-like space (Rule of Three compliant: MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), making it suitable for fragment-based drug discovery and scaffold-hopping campaigns where minimal starting mass and unbiased substitution vectors are advantageous .

Physicochemical properties Drug-likeness Lead optimization Fragment-based design

Spiro Junction Positional Isomerism: Chromane-3-spirocyclopropane vs. Chromane-4-spirocyclopropane Reactivity

The spiro junction at the chromane 3-position in spiro[2H-chromene-3,1′-cyclopropane]-4-one places the carbonyl group at C-4 in a sterically differentiated environment. The 1973 study by Bennett et al. demonstrated that sodium borohydride reduction of chroman-3-spirocyclopropan-4-one proceeds with hydride attack on the more hindered (convex) face of the carbonyl, yielding the chroman-4-ol as the major product, which subsequently undergoes stereoselective acid-catalyzed homoallylic rearrangement to 3-substituted 2H-chromenes [1]. In contrast, spiro[chroman-4,1′-cyclopropane] isomers (where the cyclopropane is attached at C-4) lack the carbonyl at the position adjacent to the spiro center, fundamentally altering both the reduction stereochemistry and the downstream rearrangement pathway. This positional isomerism directly controls the accessible product landscape and cannot be replicated by simply repositioning the spiro junction [1].

Stereoselective synthesis Spiro junction geometry Ring strain Synthetic intermediate

ACC Inhibitor Pharmacophore Scaffold: Spirochromanone Class Potency Context for Derivative Design

The spiro[chromane-3,1′-cyclopropane]-4-one scaffold forms the core of the spirochromanone ACC inhibitor chemotype, a validated pharmacophore class. The most potent spirochromanone bearing a quinoline moiety (compound 7a) demonstrated IC₅₀ values of 189 nM against ACC1 and 172 nM against ACC2, comparable to the positive control CP-640186 (IC₅₀ ~50 nM against both isoforms) [1]. The Pfizer patent family (WO2008088689, US 7,410,976) establishes that the spiro[chromane-cyclopropane] core is the essential scaffold, with substitution patterns on the aromatic ring and the cyclopropane modulating potency and isoform selectivity [2]. The unsubstituted parent compound (CAS 1368407-47-9) represents the minimal pharmacophoric core, enabling systematic SAR exploration without confounding substituent effects—a strategically distinct entry point compared to pre-functionalized analogs where the substituent may mask or dominate the intrinsic scaffold contribution [2].

ACC inhibition Metabolic disease Enzyme assay Drug discovery

Commercial Purity and Quality Documentation: Batch-Level COA Availability vs. Uncharacterized Research-Grade Alternatives

Multiple independent suppliers provide spiro[2H-chromene-3,1′-cyclopropane]-4-one (CAS 1368407-47-9) with documented purity levels and batch-specific certificates of analysis. Bidepharm supplies the compound at 95% standard purity with batch-level QC reports including NMR, HPLC, and GC . Leyan offers the compound at 98% purity with specified storage conditions and hazard classifications (H302, H315, H319, H335) . MolCore provides the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . MolDB provides NMR, HPLC, and LC-MS documentation at 98% purity . This multi-supplier documentation landscape stands in contrast to the 6-bromo and 8-fluoro analogs, which are available from fewer suppliers with less comprehensive QC documentation, and to non-spiro chromanone alternatives that lack the spiro-specific analytical benchmarks (e.g., spiro junction confirmation by NMR) relevant to this scaffold class .

Quality control Analytical characterization Procurement Batch consistency

Application Scenarios for Spiro[2H-chromene-3,1′-cyclopropane]-4-one (CAS 1368407-47-9) Based on Verified Differentiation Evidence


High-Yielding 2H-Chromene Library Synthesis via Grignard-Mediated Ring-Opening

For medicinal chemistry teams requiring structurally diverse 2H-chromene libraries as fluorescence probes, FRET sensors, or bioactive screening collections, spiro[2H-chromene-3,1′-cyclopropane]-4-one and its substituted variants serve as the only documented precursors for a single-step, high-yielding (88–96%), operationally simple Grignard-mediated ring-opening–dehydration protocol that tolerates alkyl, phenyl, halide, methylenedioxy, and allyl functional groups. This application is directly supported by the 2026 RSC Advances study demonstrating that 14 spiro-4-oxochroman-3,1′-cyclopropane substrates consistently deliver 2H-chromenes in excellent yields under mild conditions (anhydrous ether, ambient temperature, 4–6 h), outperforming prior multi-step routes that require exotic catalysts, elevated temperatures, and complex isolation procedures. Procurement of the unsubstituted parent compound enables exploration of the full substitution vector space without pre-existing steric or electronic bias. [1]

ACC Inhibitor Lead Optimization Starting from the Minimal Pharmacophoric Core

For drug discovery programs targeting acetyl-CoA carboxylase (ACC1/ACC2) for obesity, diabetes, or metabolic syndrome, spiro[2H-chromene-3,1′-cyclopropane]-4-one provides the minimal validated pharmacophoric scaffold. The spirochromanone chemotype has produced compounds with ACC1 IC₅₀ values as low as 189 nM and ACC2 IC₅₀ of 172 nM (compound 7a), within ~4-fold of the clinical-stage benchmark CP-640186 (~50 nM). The unsubstituted parent (CAS 1368407-47-9) enables systematic fragment-growing and scaffold-hopping campaigns without confounding substituent effects, which is a strategically distinct procurement decision compared to purchasing pre-functionalized analogs where the substituent may dominate or obscure the intrinsic scaffold contribution. Molecular docking confirms that the spirocyclic scaffold binds at the ACC CT domain dimer interface through conserved residue interactions. [2] [3]

Stereoselective Synthesis of 3-Substituted 2H-Chromenes via Carbonyl Reduction–Rearrangement

For synthetic methodology groups developing stereoselective routes to 3-substituted 2H-chromenes, the chromane-3-spirocyclopropane-4-one scaffold uniquely enables a two-step sequence: stereoselective NaBH₄ reduction (hydride attack on the more hindered convex face) followed by acid-catalyzed homoallylic rearrangement. This reactivity is specific to the chromane-3-spirocyclopropane positional isomer and cannot be replicated using spiro[chroman-4,1′-cyclopropane] isomers or non-spiro chromanones. The 1973 Perkin Transactions study provides the foundational mechanistic understanding of this transformation, which has been recently extended by the 2026 Grignard methodology for accessing 4-substituted variants. Procurement of compound CAS 1368407-47-9 enables direct engagement with this unique reactivity manifold. [4]

Fragment-Based Drug Discovery with a Rule-of-Three-Compliant Spirocyclic Scaffold

For fragment-based drug discovery (FBDD) programs, spiro[2H-chromene-3,1′-cyclopropane]-4-one qualifies as a fragment-like molecule under the Rule of Three (MW 174.20 < 300; LogP 2.04 ≤ 3; H-bond donors 0 ≤ 3; H-bond acceptors 2 ≤ 3), while offering an Fsp³-enriched spirocyclic architecture that is increasingly valued for improving clinical success rates. Its zero rotatable bonds confer maximal conformational rigidity, and its TPSA of 26.3 Ų predicts good membrane permeability. Compared to its 6-bromo (MW 253.09) and 8-fluoro (MW 192.19) analogs, the unsubstituted parent provides the lowest-MW entry point with unbiased growth vectors at all aromatic positions, making it the preferred starting fragment for systematic library expansion. Multi-supplier availability with batch-level COAs (NMR, HPLC, GC, LC-MS) ensures reproducible procurement for fragment screening campaigns.

Quote Request

Request a Quote for spiro[2H-chromene-3,1'-cyclopropane]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.